molecular formula C14H7Br2NO3 B13129115 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione CAS No. 5182-26-3

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione

Cat. No.: B13129115
CAS No.: 5182-26-3
M. Wt: 397.02 g/mol
InChI Key: KAKQDBARZHAOSF-UHFFFAOYSA-N
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Description

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, dyes, and sensors. Its molecular structure consists of an anthracene backbone with amino, dibromo, and hydroxy substituents, which contribute to its reactivity and functionality .

Preparation Methods

The synthesis of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione typically involves the bromination of 1-aminoanthracene-9,10-dione. One effective method uses nonanebis(peroxoic acid) as an oxidant in the presence of potassium bromide (KBr) and acetic acid. This reaction proceeds at room temperature and yields the desired dibromo product with high efficiency . Industrial production methods often involve scaling up this reaction to larger quantities while maintaining the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitrobenzene, and molecular iodine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions can inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensor applications .

Comparison with Similar Compounds

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione can be compared with other brominated anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

5182-26-3

Molecular Formula

C14H7Br2NO3

Molecular Weight

397.02 g/mol

IUPAC Name

1-amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H7Br2NO3/c15-5-1-2-6-7(3-5)14(20)10-9(18)4-8(16)12(17)11(10)13(6)19/h1-4,18H,17H2

InChI Key

KAKQDBARZHAOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N

Origin of Product

United States

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